2-Hydroxyphenyl diphenyl phosphate
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Overview
Description
2-Hydroxyphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H15OP. It is known for its applications in various chemical reactions and as a ligand in catalysis. This compound is often used in the preparation of hydroxy (phosphinoxy)biphenyls and in the copolymerization of ethylene with linear olefins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl diphenyl phosphate typically involves the reaction of diphenylphosphine with phenol derivatives. One common method is the Buchwald-Hartwig cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the C-P bond . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyphenyl diphenyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to diphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2-Hydroxyphenyl diphenyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, including Suzuki-Miyaura coupling and Heck reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyphenyl diphenyl phosphate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include transition metals like palladium and nickel, which are commonly used in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another compound with two hydroxyphenyl groups, but linked by a methylene bridge.
Diphenylphosphine: A related compound with similar phosphorus chemistry but lacking the hydroxyphenyl group.
Uniqueness
2-Hydroxyphenyl diphenyl phosphate is unique due to its specific structure, which allows it to participate in a variety of catalytic reactions and form stable complexes with transition metals. This makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
102802-90-4 |
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Molecular Formula |
C18H15O5P |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2-hydroxyphenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H15O5P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
SGXRTWRRYSEZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3O |
Origin of Product |
United States |
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